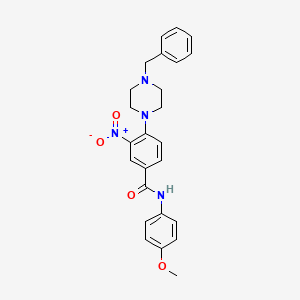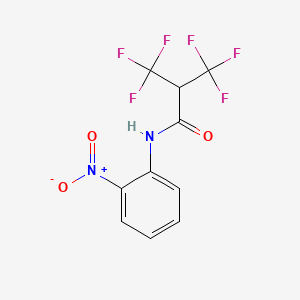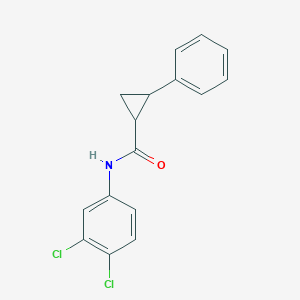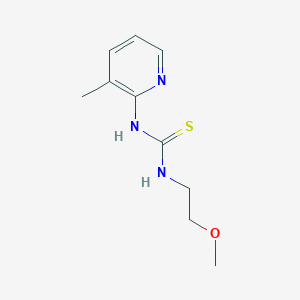![molecular formula C24H23BrClNO5S B5199983 2-bromo-4-{butyryl[(4-chlorophenyl)sulfonyl]amino}-1-naphthyl butyrate](/img/structure/B5199983.png)
2-bromo-4-{butyryl[(4-chlorophenyl)sulfonyl]amino}-1-naphthyl butyrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-bromo-4-{butyryl[(4-chlorophenyl)sulfonyl]amino}-1-naphthyl butyrate is a synthetic compound that has been extensively studied in scientific research for its potential use in various applications. This compound is commonly referred to as BPN or BPNH, and it is a potent inhibitor of the serine protease, thrombin.
Mécanisme D'action
BPN works by binding to the active site of thrombin and preventing it from cleaving fibrinogen into fibrin, which is necessary for blood clot formation. This inhibition of thrombin activity results in the prevention of blood clot formation and has potential therapeutic applications in the treatment of thrombotic disorders.
Biochemical and Physiological Effects:
BPN has been shown to have a number of biochemical and physiological effects, including the inhibition of platelet aggregation, the prevention of thrombus formation, and the reduction of fibrinogen levels in the blood. These effects make BPN a promising candidate for the treatment of thrombotic disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using BPN in lab experiments is its potency as a thrombin inhibitor, which allows for the precise control of thrombin activity. However, one limitation is the potential for off-target effects, as BPN may also inhibit other serine proteases in addition to thrombin.
Orientations Futures
There are several potential future directions for the study of BPN, including the development of more potent and selective thrombin inhibitors, the exploration of its potential therapeutic applications in the treatment of thrombotic disorders, and the investigation of its potential use as a tool for studying the coagulation cascade and thrombosis. Additionally, further research is needed to fully understand the biochemical and physiological effects of BPN and its potential limitations as a research tool.
Méthodes De Synthèse
The synthesis of BPN involves a multi-step process that begins with the reaction of 2-bromo-1-naphthol with butyryl chloride to produce 2-bromo-4-butyrloxy-1-naphthalene. This intermediate is then reacted with p-chlorobenzenesulfonyl chloride to produce 2-bromo-4-{butyryl[(4-chlorophenyl)sulfonyl]amino}-1-naphthyl butyrate.
Applications De Recherche Scientifique
BPN has been extensively studied for its potential use in various scientific research applications, particularly in the field of coagulation and thrombosis. It has been shown to be a potent inhibitor of thrombin, which is a key enzyme in the coagulation cascade.
Propriétés
IUPAC Name |
[2-bromo-4-[butanoyl-(4-chlorophenyl)sulfonylamino]naphthalen-1-yl] butanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23BrClNO5S/c1-3-7-22(28)27(33(30,31)17-13-11-16(26)12-14-17)21-15-20(25)24(32-23(29)8-4-2)19-10-6-5-9-18(19)21/h5-6,9-15H,3-4,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDDOVAWKXIRJOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N(C1=CC(=C(C2=CC=CC=C21)OC(=O)CCC)Br)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23BrClNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-{[5-(2,4-difluorophenyl)-2-furyl]methylene}[1,3]thiazolo[2',3':2,3]imidazo[4,5-b]pyridin-3(2H)-one](/img/structure/B5199903.png)

![4-{3-ethoxy-4-[(4-methyl-2-oxido-1,2,5-oxadiazol-3-yl)methoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5199909.png)

![isobutyl 2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)butanoate](/img/structure/B5199944.png)

![5-{4-[(4-bromobenzyl)oxy]benzylidene}-3-(3-pyridinylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5199957.png)
![7-{3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}-6H,7H,8H-chromeno[3',4':5,6]pyrano[3,2-c]chromene-6,8-dione](/img/structure/B5199962.png)
![1-cycloheptyl-6-oxo-N-[3-(trifluoromethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B5199965.png)

![2-{[3-(4-morpholinyl)propyl]amino}-1-(4-nitrophenyl)ethanol dihydrochloride](/img/structure/B5199975.png)
![N-(4-bromo-3-methylphenyl)-N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5199989.png)
![3-[(cyclopropylcarbonyl)amino]-N-(4-fluorophenyl)benzamide](/img/structure/B5199993.png)
![3-{[(4-acetylphenyl)amino]carbonyl}-1,2,2-trimethylcyclopentanecarboxylic acid](/img/structure/B5200000.png)
